![molecular formula C19H16N6OS B2676977 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide CAS No. 1421523-81-0](/img/structure/B2676977.png)
4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide
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Description
4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds featuring pyrimidine and imidazole structures have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidines derivatives have been developed and assessed for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and asthma (Rahmouni et al., 2016). These studies highlight the therapeutic potential of such compounds in treating diseases with inflammatory components or cancer.
Antimicrobial Applications
Research has also explored the synthesis of pyrazolopyrimidine derivatives for their antimicrobial properties. Compounds synthesized from aminopyrazole precursors have demonstrated significant antibacterial activity, showcasing the potential for these molecules in developing new antimicrobial agents (Rahmouni et al., 2014).
Modification for Reduced Metabolism
In the context of pharmaceutical development, modifications of imidazo[1,2-a]pyrimidine structures have been investigated to reduce metabolism mediated by aldehyde oxidase, a challenge in drug development due to rapid degradation and reduced efficacy. Strategies to mitigate this issue have included altering the heterocycle or blocking reactive sites, with implications for enhancing the stability and bioavailability of therapeutic compounds (Linton et al., 2011).
Gene Expression Regulation
Additionally, compounds incorporating N-methylimidazole and N-methylpyrrole have been designed to target specific DNA sequences, potentially regulating gene expression. This approach could lead to new treatments by controlling the activity of genes involved in disease processes (Gottesfeld et al., 1997).
properties
IUPAC Name |
4-methyl-N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-12-16(27-18(23-12)14-6-4-3-5-7-14)17(26)24-15-10-21-19(22-11-15)25-9-8-20-13(25)2/h3-11H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLOZPRFBFZBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3)N4C=CN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenylthiazole-5-carboxamide |
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